N,N-Dimethylglycine methyl ester

描述

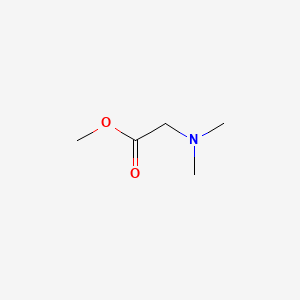

Chemical Structure and Properties N,N-Dimethylglycine methyl ester (CAS: 7148-06-3) is an ester derivative of N,N-dimethylglycine (DMG) with the molecular formula C₅H₁₁NO₂. It features a methyl ester group (-COOCH₃) and two methyl groups attached to the amino nitrogen (N,N-dimethyl). The compound is hygroscopic, air-sensitive, and soluble in water, with a boiling point of 134–135°C and a density of 0.95 g/cm³ .

Applications Primarily used as a biochemical reagent in proteomics research, it serves as a pharmaceutical intermediate and has been identified as a major constituent in plant extracts (e.g., Suaeda monoica), where it constitutes up to 49% of bioactive compounds . Its role in prodrug design is notable; for instance, it enhances intestinal absorption and bioavailability of α-tocotrienol derivatives .

Structural Studies

Low-temperature FT-IR and molecular orbital analyses reveal distinct conformational states in gas versus condensed phases, highlighting its structural flexibility .

属性

IUPAC Name |

methyl 2-(dimethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6(2)4-5(7)8-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZFEBJUJIQVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221693 | |

| Record name | Glycine, N,N-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | N,N-Dimethylglycine methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7148-06-3 | |

| Record name | N,N-Dimethylglycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N,N-dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylglycine methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylglycine Methyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Esterification Using Silica Gel Sulfonic Acid Catalyst

One advanced and efficient method involves direct esterification of N,N-dimethylglycine (DMG) with methanol or other fatty alcohols using silica gel sulfonic acid as a heterogeneous catalyst. This method is characterized by:

Catalyst Preparation : Silica gel is functionalized with sulfonic acid groups by reaction with chlorosulfonic acid in methylene chloride solvent, followed by removal of solvent and drying. The sulfonic acid loading on silica gel ranges from 15% to 40% by weight relative to silica gel.

Reaction Conditions : Esterification is carried out by mixing DMG, methanol (or other alcohols), and the silica gel sulfonic acid catalyst under reflux. Water generated during the reaction is continuously removed by azeotropic distillation to drive the reaction forward.

-

- Temperature: Typically reflux temperature of the alcohol used (e.g., methanol boils at ~65 °C).

- Molar ratio of DMG to alcohol: For low-boiling alcohols like methanol, a ratio of 1:4 to 1:7 is used.

- Catalyst loading: Silica gel sulfonic acid to DMG mass ratio of 5–20:100.

- Reaction time: Varies, but sufficient to achieve conversion rates above 95%.

-

- High conversion efficiency (>95%) and high yield.

- Catalyst is reusable multiple times (1–6 cycles) after simple filtration.

- Avoids corrosive liquid acids like sulfuric acid, reducing equipment corrosion.

- Atom economy is good; water is the only byproduct.

- Simplified post-reaction purification by vacuum distillation or chromatography.

| Parameter | Value/Range |

|---|---|

| Catalyst (silica gel sulfonic acid) loading | 15–40% w/w (preferred 15%, 25%, 40%) |

| DMG to alcohol molar ratio | 1:4–7 (methanol) |

| Catalyst to DMG mass ratio | 5–20:100 |

| Reaction temperature | Reflux temperature of alcohol |

| Conversion rate | >95% |

| Catalyst reuse cycles | 1–6 times |

Two-Step Synthetic Route via Chloroacetate Intermediate

Another classical method involves a two-step synthesis:

Formation of Chloroacetate Ester : Chloroacetyl chloride reacts with methanol or other alcohols in the presence of phase transfer catalysts (e.g., tetrabutylammonium iodide or PEG-400) under solvent or solvent-free conditions to form chloroacetate esters.

Amination with Dimethylamine : The chloroacetate ester is then reacted with excess dimethylamine gas or aqueous solution to substitute the chlorine atom, yielding this compound.

-

- Chloroacetyl chloride and alcohol reaction: 4–10 hours at room temperature or under heating.

- Amination: 1–2 hours at room temperature or slightly elevated temperature.

- Use of solvents like toluene in amination step.

Yields : Typically 67%–96% overall yield depending on reaction conditions.

-

- Multi-step and more complex operation.

- Use of expensive phase transfer catalysts.

- Handling of corrosive reagents like chloroacetyl chloride.

- Generation of byproducts and need for solvent removal.

Direct Synthesis from Dimethylamino Acetonitrile Intermediate

A method described in US patent US4968839A outlines a synthetic route starting from dimethylamino acetonitrile:

Step 1 : Dimethylamine, sodium cyanide, formaldehyde, and sodium bisulfite react to form dimethylamino acetonitrile, which is purified by steam distillation.

Step 2 : The aqueous distillate is hydrolyzed with caustic soda (NaOH) to form the sodium salt of N,N-dimethylglycine.

Step 3 : Neutralization with sulfuric acid yields free N,N-dimethylglycine.

Step 4 : Esterification of N,N-dimethylglycine with methanol under acidic conditions yields the methyl ester.

-

- Hydrolysis at 75–80 °C for 1 hour.

- Distillation under reduced pressure (16 in. Hg / 80 °C) for several hours to isolate products.

- Filtration and drying steps to isolate solid sodium salt intermediate.

Yields :

- Sodium salt of N,N-dimethylglycine: ~80% yield.

- Free base N,N-dimethylglycine: ~66% yield.

- Overall process is cost-effective compared to older methods using monochloroacetic acid.

-

- Avoids use of monochloroacetic acid.

- Higher yields and lower raw material costs.

- Scalable to industrial production.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Silica Gel Sulfonic Acid Catalyzed Esterification | Direct esterification of DMG with alcohol | Silica gel sulfonic acid, reflux, azeotropic distillation | >95% conversion | High yield, reusable catalyst, mild conditions, simple purification | Requires catalyst preparation |

| Two-Step Chloroacetate Route | Chloroacetyl chloride + alcohol, then amination with dimethylamine | Phase transfer catalyst, solvent or solvent-free | 67–96% | Established method, moderate yield | Multi-step, corrosive reagents, complex operation |

| Dimethylamino Acetonitrile Route | Synthesis of intermediate, hydrolysis, neutralization, esterification | Hydrolysis with NaOH, acid neutralization, distillation | ~66–80% | Cost-effective, scalable | Multi-step, requires careful handling of cyanide |

Research Findings and Notes

The silica gel sulfonic acid catalyst method demonstrates superior atom economy and environmental friendliness by avoiding corrosive liquid acids and minimizing waste.

Catalyst reuse reduces production costs and environmental impact.

The two-step chloroacetate method remains in use but is less favored due to hazardous reagents and more complex operations.

The dimethylamino acetonitrile route offers a novel approach with improved yields and raw material costs, suitable for industrial-scale synthesis.

Purification of the final ester product typically involves vacuum distillation or column chromatography to achieve high purity.

Reaction parameters such as molar ratios, temperature, and catalyst loading are crucial for optimizing yield and purity.

化学反应分析

Types of Reactions

N,N-Dimethylglycine methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N,N-dimethylglycine.

Reduction: Reduction reactions can convert it back to glycine derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

Oxidation: N,N-Dimethylglycine.

Reduction: Glycine derivatives.

Substitution: Various substituted glycine esters.

科学研究应用

Biochemical Properties and Mechanisms

N,N-Dimethylglycine methyl ester is a derivative of dimethylglycine, a naturally occurring amino acid that plays a crucial role in metabolic processes. It serves as a methyl donor in the one-carbon metabolism pathway, contributing to the synthesis of important biomolecules such as neurotransmitters, hormones, and nucleic acids .

Table 1: Key Biochemical Functions of this compound

Therapeutic Applications

The therapeutic applications of this compound are diverse, spanning various health conditions and enhancing physiological functions.

2.1. Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been utilized as an ester to improve the solubility and bioavailability of prodrugs used in cancer research . Additionally, its antioxidant properties may help mitigate oxidative damage associated with cancer progression.

2.2. Neurological Disorders

This compound has been investigated for its effects on neurological conditions such as autism and seizures. While evidence is mixed, some studies suggest it may support cognitive function and reduce seizure activity in certain individuals .

2.3. Athletic Performance

The compound has been reported to enhance physical performance by improving oxygen utilization and reducing lactic acid formation during exercise . This property makes it appealing for athletes seeking to optimize their performance.

Research Findings and Case Studies

Numerous studies have documented the applications of this compound across various fields:

- Antioxidant Activity : A study found that this compound exhibited significant antioxidant activity when extracted from Saueda monoica, indicating its potential as a food supplement to combat oxidative stress and liver diseases .

- Metabolic Enhancements : Research has shown that supplementation with N,N-Dimethylglycine can lead to improved cellular energy levels and enhanced immune function, supporting overall health .

Table 2: Summary of Research Findings on this compound

作用机制

N,N-Dimethylglycine methyl ester exerts its effects through several mechanisms:

Transmethylation: It donates methyl groups to various biochemical reactions, aiding in the production of essential cellular metabolites.

Oxidative Demethylation: The compound undergoes oxidative demethylation to form N,N-dimethylglycine, which participates in metabolic processes.

Immune Modulation: Enhances the production of immune cells, such as T cells and macrophages, thereby boosting the immune response.

相似化合物的比较

Hydrolysis Efficiency :

| Compound | Vmax/Km (Liver Microsomes) | Plasma Vmax/Km |

|---|---|---|

| α-T3DMG | 0.1 (highest) | ~0.1 |

| α-T3MG | 0.05 | ~0.1 |

| α-T3Suc | 0.02 | ~0.1 |

- α-T3DMG (N,N-dimethylglycine ester) exhibits superior hydrolysis efficiency, enabling rapid release of active α-tocotrienol in vivo .

L-Alanine Tert-Butyl Ester

Structural Differences : Bulky tert-butyl group (-C(CH₃)₃) vs. methyl in DMG ester.

Biochemical Activity :

- Fails to achieve full inhibition in glycine transport assays, unlike DMG methyl ester, due to steric hindrance .

- Highlights the importance of ester group size in enzymatic interactions.

Key Research Findings

- Prodrug Design : DMG methyl ester enhances drug solubility and bioavailability. For example, CEP-7055 (a VEGF-R2 inhibitor prodrug) showed 2–3× higher plasma levels in rodents compared to its parent compound .

生物活性

N,N-Dimethylglycine methyl ester (DMG-Me) is a derivative of N,N-dimethylglycine (DMG), an amino acid found in various biological systems. This compound has garnered attention for its potential biological activities, including anti-inflammatory effects, enhancement of cellular metabolism, and its role as a methyl donor in biochemical processes. This article explores the biological activity of DMG-Me through a review of recent research findings, case studies, and data tables summarizing key results.

N,N-Dimethylglycine is produced in the human body during the metabolism of choline to glycine. It acts as a substrate for the synthesis of methionine from homocysteine, thereby playing a crucial role in methylation processes within the body. DMG-Me is considered to enhance oxygen utilization and may act as an antioxidant by complexing free radicals .

1. Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of DMG, particularly its sodium salt (DMG-Na). Research indicates that DMG-Na promotes the proliferation of human epidermal keratinocytes and enhances wound healing by increasing the rate of wound closure. It also upregulates growth factors involved in skin regeneration .

Table 1: Summary of Anti-Inflammatory Effects of DMG-Na

2. Metabolic Enhancer

DMG acts as a "methionine pump," facilitating the conversion of homocysteine to methionine, which is vital for maintaining normal metabolic functions and preventing cardiovascular diseases . This property positions DMG as a potential therapeutic agent in metabolic disorders.

Table 2: Mechanisms of Action in Metabolic Processes

| Mechanism | Description |

|---|---|

| Methylation | Donates methyl groups for the synthesis of critical biomolecules |

| Homocysteine Regulation | Converts homocysteine to methionine, reducing cardiovascular risk |

| Energy Metabolism | Enhances mitochondrial function and energy output in tissues |

Case Study 1: Autism Spectrum Disorders

A double-blind study investigated the effects of DMG on children with autism spectrum disorders. Although initial reports suggested potential benefits in immune response and cognitive function, subsequent studies indicated little to no significant difference between DMG treatment and placebo .

Case Study 2: Athletic Performance

DMG has been marketed as a supplement to improve athletic performance. However, clinical trials have shown mixed results regarding its efficacy in enhancing physical performance or recovery post-exercise .

常见问题

Q. What analytical methods are recommended for detecting and quantifying N,N-Dimethylglycine methyl ester in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) is a robust method for identifying and quantifying this compound in complex matrices like plant extracts. For example, in S. monoica Forssk ethanol extracts, GC-MS analysis under controlled conditions identified this compound as a major component (retention time = 6.415 min) alongside other bioactive compounds . Methodological considerations include optimizing column temperature, carrier gas flow rate, and ionization parameters to enhance resolution and sensitivity.

Q. How can the thermophysical properties (e.g., heat capacity) of this compound be experimentally determined?

Differential scanning calorimetry (DSC) or adiabatic calorimetry is used to measure heat capacity. Experimental data (e.g., 3.62591–6.78168 J/K·g in the range of 293.1–333.1 K) are typically validated against computational models, with uncertainties categorized by measurement precision (e.g., Level VI for this compound) . Ensure purity >95% and use inert atmospheres to avoid decomposition during measurements.

Q. What synthetic routes are effective for preparing this compound?

A common method involves coupling reactions using CuI (15 mol%) as a catalyst, N,N'-dimethylethylene diamine (50 mol%) as a ligand, and Cs₂CO₃ (1.5 equiv.) in toluene at 100°C. Yields can be optimized by adjusting reaction time, solvent polarity, and ligand-to-metal ratios . Post-synthesis purification via vacuum distillation or column chromatography is critical to isolate the ester from byproducts.

Advanced Research Questions

Q. How do computational methods elucidate the conformational states of this compound in different phases?

Low-temperature FT-IR and molecular orbital studies reveal distinct ground-state conformers in gas versus condensed phases. For instance, density-functional theory (DFT) simulations with gradient-corrected exchange-energy functionals (e.g., Becke’s 1988 model) predict energy minima for rotamers, validated against experimental vibrational spectra . These studies highlight the role of steric effects and hydrogen bonding in stabilizing specific conformations.

Q. What strategies improve the pharmacokinetic profile of this compound in prodrug design?

Esterification with N,N-dimethylglycine enhances water solubility and oral bioavailability. In preclinical studies, the prodrug CEP-7055 (a dimethylglycine ester derivative) showed increased plasma levels in mice and rats, attributed to esterase-mediated hydrolysis in vivo. Pharmacokinetic optimization involves balancing lipophilicity for absorption and stability against premature hydrolysis .

Q. How does this compound interact with biological systems under oxidative stress?

Mechanistic studies using DPPH assays demonstrate radical scavenging activity, where the compound donates hydrogen atoms to stabilize free radicals. In S. monoica extracts, dose-dependent antioxidant activity (10–80 µl concentration range) was quantified via microplate readers, with transparency changes indicating DPPH radical neutralization . Advanced studies could employ electron paramagnetic resonance (EPR) to track radical interactions in real time.

Methodological Considerations

- Contradictions in Data : Thermophysical data from may conflict with computational models if experimental conditions (e.g., purity, calibration standards) are not rigorously controlled. Cross-validate using multiple techniques (e.g., DSC and DFT) to resolve discrepancies.

- Catalytic Systems : While CuI/N,N'-dimethylethylene diamine systems are effective for synthesis , alternative ligands (e.g., N,N-dimethylglycine itself) may improve yield in tyrosine derivative couplings, as shown in .

- Spectroscopic Validation : FT-IR and molecular orbital studies must account for phase-dependent conformational changes to avoid misinterpretation of vibrational modes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。